molecular formula C13H12FNO3 B13700849 4-Oxazolecarboxylic acid, 2-(2-fluorophenyl)-5-methyl-, ethyl ester CAS No. 61151-98-2

4-Oxazolecarboxylic acid, 2-(2-fluorophenyl)-5-methyl-, ethyl ester

Cat. No.: B13700849
CAS No.: 61151-98-2
M. Wt: 249.24 g/mol
InChI Key: JIYLCORGWDKZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride and are carried out in solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups, onto the fluorophenyl ring.

Scientific Research Applications

Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 2-phenyl-5-methyloxazole-4-carboxylate: Lacks the fluorine atom, which may result in different electronic properties and biological activity.

    Methyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its reactivity and solubility.

    2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.

The presence of the fluorine atom in Ethyl 2-(2-Fluorophenyl)-5-methyloxazole-4-carboxylate distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYLCORGWDKZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484068
Record name 4-Oxazolecarboxylic acid, 2-(2-fluorophenyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61151-98-2
Record name 4-Oxazolecarboxylic acid, 2-(2-fluorophenyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.